Structural Differentiation: Unique C-23 Methoxy Substitution vs. Parent Anidulafungin and Des-Methyl Impurities
Comprehensive 1D (¹H, ¹³C, H–D exchange, DEPT 90/135) and 2D (COSY, TOCSY, HSQC, HMBC) NMR characterization of Imp-VIII (O-Methyl Anidulafungin) established that this impurity bears a methoxy (–OCH₃) group covalently attached at the C-23 position of the cyclic hexapeptide core, replacing the hydroxyl (–OH) group present in the parent drug anidulafungin [1]. In contrast, Imp-II and Imp-III were found to lack methyl groups at the C-4 and C-8 positions respectively, and Imp-I is a ring-opened hydrolysis product lacking the macrocyclic scaffold altogether [1]. This methylation pattern uniquely alters the polarity, chromatographic retention, and mass fragmentation signature of O-Methyl Anidulafungin relative to every other characterized impurity in the panel [1].
| Evidence Dimension | Position and nature of structural modification on the echinocandin cyclic peptide core |
|---|---|
| Target Compound Data | O-Methyl Anidulafungin (Imp-VIII / Impurity D): C-23 –OCH₃ (methoxy) substituent; molecular formula C₅₉H₇₅N₇O₁₇; MW = 1154.3 Da |
| Comparator Or Baseline | Anidulafungin parent (API): C-23 –OH (hydroxy); MW = 1140.24 Da. Imp-II: missing –CH₃ at C-4. Imp-III: missing –CH₃ at C-8. Imp-I: hydrolytic ring-opened product, macrocycle absent. |
| Quantified Difference | ΔMW = +14 Da vs. parent API (single –CH₂– increment). Structurally and chromatographically distinct from all seven other impurities detected in bulk drug. |
| Conditions | Structural assignments confirmed by ESI–MS, ¹H NMR, ¹³C NMR, DEPT 90/135, COSY, TOCSY, HSQC, and HMBC. Impurities isolated from both self-prepared and marketed anidulafungin bulk drug batches via preparative HPLC. |
Why This Matters
The unique C-23 methoxy modification, verified by orthogonal spectroscopic techniques, establishes that O-Methyl Anidulafungin is a chromatographically and spectroscopically distinct entity that cannot be identified or quantified using the parent API standard or any other impurity reference material, making compound-specific procurement essential for accurate HPLC peak assignment.
- [1] Zhao L, Wang Q, Bie Y, Lu X. Isolation, identification and characterization of potential impurities of anidulafungin. J Pharm Biomed Anal. 2017;141:192-199. doi:10.1016/j.jpba.2017.04.014 View Source
